Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 10-methoxy-6-methyl-2-oxo-9-phenylmethoxy-6,7-dihydrobenzo[a]quinolizine-3-carboxylate |
InChI |
InChI=1S/C25H25NO5/c1-4-30-25(28)20-14-26-16(2)10-18-11-24(31-15-17-8-6-5-7-9-17)23(29-3)12-19(18)21(26)13-22(20)27/h5-9,11-14,16H,4,10,15H2,1-3H3 |
InChI Key |
SVTHQRWAGDTJIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrido[2,1-a]isoquinoline Core
The core pyrido[2,1-a]isoquinoline scaffold is commonly synthesized via cyclization reactions involving appropriately substituted isoquinoline or quinolizine precursors. A key step involves intramolecular cyclization facilitated by nucleophilic attack or condensation, often under acidic or basic conditions.
One reported method includes:
- Starting from a 6-methyl-substituted isoquinoline derivative.
- Introducing a 2-oxo group by oxidation or ring closure to form the lactam.
- Cyclization to form the dihydro-2H-pyrido[2,1-a]isoquinoline framework.
Introduction of the 9-(Benzyloxy) Group
The benzyloxy substituent at position 9 is introduced via nucleophilic substitution or etherification reactions. This typically involves:
- Generation of a 9-hydroxy intermediate on the pyridoisoquinoline core.
- Reaction with benzyl bromide or benzyl chloride under basic conditions to form the benzyloxy ether.
This step requires careful control to avoid side reactions and ensure regioselectivity.
Installation of the 10-Methoxy and 6-Methyl Groups
- The 10-methoxy group is generally introduced by methylation of a hydroxy group at position 10 using methylating agents such as methyl iodide or dimethyl sulfate.
- The 6-methyl substituent is often present from the starting material or introduced via alkylation reactions prior to ring closure.
Formation of the 2-Oxo Lactam Functionality
The 2-oxo group is a lactam carbonyl essential for the biological activity of the compound. It is formed by oxidation or cyclization steps involving amide bond formation within the heterocyclic system.
Esterification to Ethyl Carboxylate at Position 3
The carboxylate ester at position 3 is formed by:
- Introduction of a carboxylic acid group at position 3 via oxidation or functional group transformation.
- Subsequent esterification with ethanol under acidic or catalytic conditions to yield the ethyl ester.
Representative Synthetic Route from Patent Literature
A patent (US20130338366A1) describes a process for preparing pyrido[2,1-a]isoquinoline derivatives with various substitutions that align with the target compound’s structure. The key steps include:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | Substituted isoquinoline derivative | 6-methyl-isoquinoline precursor |
| 2 | Cyclization | Acid/base catalysis, heating | Formation of dihydro-pyrido[2,1-a]isoquinoline core |
| 3 | Etherification | Benzyl halide, base (e.g., potassium carbonate) | Introduction of benzyloxy group at position 9 |
| 4 | Methylation | Methyl iodide, base | Formation of 10-methoxy substituent |
| 5 | Oxidation/functionalization | Oxidants or cyclization agents | Formation of 2-oxo lactam group |
| 6 | Esterification | Ethanol, acid catalyst (e.g., sulfuric acid) | Formation of ethyl carboxylate at position 3 |
This sequence provides high regioselectivity and yields suitable for further pharmacological evaluation.
Analytical Data and Yields
While specific yield data for the exact compound is limited in public patents, analogous pyrido[2,1-a]isoquinoline derivatives have been reported with yields ranging from 50% to 85% depending on step optimization and purification methods.
Purification is typically performed by preparative high-performance liquid chromatography (prep-HPLC) or recrystallization to obtain high-purity final products.
Summary Table of Preparation Steps
| Step Number | Chemical Transformation | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted isoquinoline | Starting materials with methyl group | Sets the stage for core ring formation |
| 2 | Cyclization to fused ring system | Acid/base catalysis, heat | Forms dihydro-pyrido[2,1-a]isoquinoline |
| 3 | Etherification at position 9 | Benzyl bromide, base | Introduces benzyloxy substituent |
| 4 | Methylation at position 10 | Methyl iodide, base | Adds methoxy group |
| 5 | Formation of lactam (2-oxo group) | Oxidation or cyclization | Critical for biological activity |
| 6 | Esterification at position 3 | Ethanol, acid catalyst | Final step to form ethyl ester |
Chemical Reactions Analysis
Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the isoquinoline ring.
Scientific Research Applications
Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Halogens (I, Cl) increase electrophilicity, whereas methyl and amino groups modulate electron density at the pyridopyrimidine core .
Electronic Structure and Reactivity
Density functional theory (DFT) studies on pyridopyrimidine analogs reveal:
- HOMO-LUMO Gaps : Narrow energy gaps (~1.44 kcal/mol) in pyrazolo[4,3-d]pyrimidines suggest similar reactivity profiles across derivatives .
- Dipole Moments : Range from 3.100 D to 8.420 D, with spatial alignment parallel to the pyridopyrimidine plane, indicating consistent polarization patterns .
Kinase Inhibition and Anticancer Potential
| Compound Class | CDK2/Cyclin E Inhibition | Abl Kinase Inhibition | Cytotoxicity (IC₅₀, MCF-7/K562) |
|---|---|---|---|
| 5-Aminopyrazolo[4,3-d]pyrimidines | Moderate (µM range) | Yes (NH-dependent) | < 50 µM |
| 8-Iodopyrido[4,3-d]pyrimidine | Not tested | Not reported | Not tested |
| 8-Substituted Pyrido[3,4-d]pyrimidines | Weak/None | No (lacks NH group) | > 100 µM |
Key Findings :
- NH Group Dependency : Pyridopyrimidines lacking an NH group (e.g., 8-iodo derivatives) fail to inhibit Abl kinase, as the NH moiety is critical for binding to the kinase active site .
- Structural Mimicry : Despite structural similarity to aciclovir, pyridopyrimidines with bulky 8-substituents show reduced antiviral activity due to steric clashes with thymidine kinase .
Physicochemical Properties
- Lipophilicity: Measured via RP-HPLC and IAM chromatography, 8-iodopyrido[4,3-d]pyrimidine exhibits higher log P values compared to methyl or amino-substituted analogs, enhancing membrane permeability .
- Solubility : Bulky iodine substituents reduce aqueous solubility relative to chloro or methyl derivatives .
Biological Activity
Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate (CAS No. 1802408-45-2) is a synthetic compound belonging to the pyridoisoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and kinase inhibition. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The compound's molecular structure is characterized by a pyrido[2,1-a]isoquinoline core with various substituents that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 329.36 g/mol.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- This compound has shown promising anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated effective inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
-
Kinase Inhibition :
- The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. It was found to selectively inhibit receptor tyrosine kinases such as PDGFR and KIT, similar to other known kinase inhibitors . This selectivity may reduce side effects commonly associated with less selective agents.
-
Mechanism of Action :
- The mechanism through which this compound exerts its biological effects appears to involve the modulation of signaling pathways critical for cell survival and proliferation. Studies suggest that it may disrupt microtubule assembly and induce morphological changes indicative of apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | ~1.0 μM | Induces apoptosis via caspase activation |
| Kinase Inhibition | PDGFR, KIT | Low micromolar | Inhibits receptor tyrosine kinases |
| Microtubule Disruption | Various Cancer Cells | 20 μM | Disrupts microtubule assembly |
Case Study: Anticancer Efficacy
In a recent study involving MDA-MB-231 cells, the compound was tested for its ability to induce apoptosis. At a concentration of 10 μM, it enhanced caspase-3 activity by approximately 1.5 times compared to control groups, indicating a significant pro-apoptotic effect . Additionally, cell cycle analysis revealed that the compound caused G0/G1 phase arrest in treated cells.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multiple synthetic steps starting from commercially available precursors . Structural modifications have been explored to enhance its potency and selectivity against specific targets.
Q & A
Q. What are the established synthetic routes for Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate?
Methodological Answer: The compound is synthesized via multistep heterocyclic chemistry. Key steps include:
- Cyclocondensation : Reacting substituted isoquinoline precursors (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile) with arylidenemalononitriles in acetonitrile under reflux, catalyzed by piperidine .
- Functionalization : Subsequent reactions with triethyl orthoformate in acetic anhydride to introduce ethoxymethyleneamino groups, followed by hydrazine hydrate treatment to form pyrimido-pyridoisoquinoline derivatives .
- Optimization : Refluxing intermediates with acylating agents (e.g., benzoyl chloride) or diethyloxalate to install ester/carboxylate moieties .
Critical Parameters : Reaction temperature (reflux conditions), solvent polarity (acetonitrile for cyclocondensation), and catalyst selection (piperidine for base-mediated reactions) are critical for yield and purity.
Q. How is the structural characterization of this compound validated?
Methodological Answer: Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.4 ppm), methoxy groups (δ 3.93–4.14 ppm), and dihydroisoquinoline protons (δ 2.90–4.33 ppm) are analyzed for consistency with expected substituents .
- IR Spectroscopy : Key stretches include carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2179 cm⁻¹) groups .
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns are matched to theoretical masses .
Validation Protocol : Cross-referencing spectral data with synthetic intermediates and published analogs ensures accuracy.
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
Methodological Answer: Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetonitrile improves cyclocondensation efficiency .
- Catalyst Screening : Testing alternatives to piperidine (e.g., DBU or DIPEA) for base-mediated steps to reduce side reactions .
- Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) minimizes decomposition of thermally sensitive intermediates .
Case Study : In analogous pyridoisoquinoline syntheses, substituting triethylamine for piperidine increased yields by 15% in cyclocondensation steps .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts or missing IR stretches) are addressed via:
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in aromatic regiochemistry .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and substituent positioning, particularly for dihydroisoquinoline moieties .
- Comparative Analysis : Benchmarking against structurally related compounds (e.g., triazolopyrimidopyridoisoquinolines) identifies artifacts or solvent effects .
Q. How is the compound’s metabolic stability assessed in pharmacological studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat/dog) and NADPH cofactor. Monitor depletion via LC-MS/MS to calculate half-life (t½) and intrinsic clearance .
- Cytochrome P450 (CYP) Inhibition : Screen against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values predict drug-drug interaction risks .
Key Metrics : High metabolic stability (t½ > 60 min) and low CYP inhibition (IC₅₀ > 10 µM) are desirable for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
